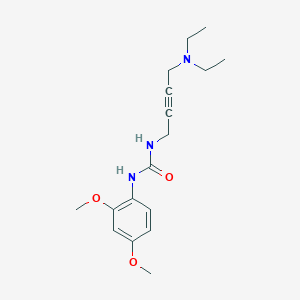

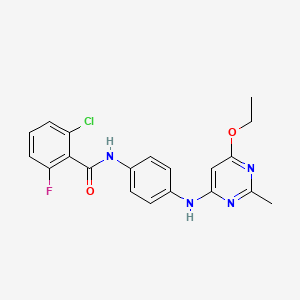

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea, also known as DEAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes.

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. These compounds, including variants with diethylamino and dimethoxyphenyl groups, were found to be efficient corrosion inhibitors. They operate via adsorption on the steel surface, forming a protective layer that reduces corrosion in acidic environments (Mistry, Patel, Patel, & Jauhari, 2011).

CO2 Absorption

Another application is in the field of environmental engineering, where derivatives like 4-Diethylamino-2-butanol (DEAB) have been used to absorb CO2 from gas streams. The absorption efficiency of DEAB was compared with other amines in a study that used hollow fiber membrane contactors. DEAB showed promising results, particularly at higher CO2 partial pressures, suggesting its potential for CO2 capture applications (Masoumi, Keshavarz, & Rastgoo, 2014).

Material Science

In material science, compounds with urea functionalities have been used to create metal-organic frameworks (MOFs) for gas adsorption. A study introduced urea-functionalized dicarboxylate linkers in MOFs, demonstrating their high uptake capacities for SO2 and NH3. This indicates the potential of such compounds in gas storage and separation technologies (Glomb, Woschko, Makhloufi, & Janiak, 2017).

Photophysical Studies

The photophysical properties of compounds like 7-(Diethylamino)coumarin-3-carboxylic acid have been explored in various environments, including cyclodextrins and solvent mixtures. These studies provide insights into the interactions between such compounds and their surroundings, with implications for their use in sensing and molecular recognition (Chatterjee & Seth, 2013).

Polymer Science

Furthermore, derivatives with diethylamino groups have been incorporated into polymers, such as in the synthesis of poly(urethane-urea) elastomers. These materials exhibit improved thermal stability, fire resistance, and surface hydrophilicity, suggesting their utility in various applications ranging from coatings to biomedical devices (Askari, Barikani, & Barmar, 2013).

properties

IUPAC Name |

1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORJOKSOSRJRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)

![Ethyl 2-acetamido-3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]-3,3-difluoropropanoate](/img/structure/B2862739.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)

![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2862746.png)

![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)